SYBR green I (chloride)
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Overview
Description
SYBR green I (chloride) is an asymmetrical cyanine dye widely used in molecular biology as a nucleic acid stain. It is known for its ability to bind to DNA, resulting in a DNA-dye complex that absorbs blue light at 497 nanometers and emits green light at 520 nanometers . This property makes it particularly useful in various applications such as quantitative PCR (qPCR) and gel electrophoresis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SYBR green I (chloride) involves the reaction of N,N-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine with chloride ions . The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of SYBR green I (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The final product is often supplied as a concentrated solution in DMSO .
Chemical Reactions Analysis
Types of Reactions
SYBR green I (chloride) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The dye binds to double-stranded DNA in the presence of buffers such as Tris-HCl and EDTA. The binding is facilitated by the intercalation of the dye between the base pairs of the DNA helix .
Major Products Formed
The major product formed from the interaction of SYBR green I (chloride) with DNA is the DNA-dye complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
SYBR green I (chloride) is extensively used in various scientific research applications:
Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.
Gel Electrophoresis: The dye is used to visualize DNA bands in agarose and polyacrylamide gels.
Flow Cytometry and Fluorescence Microscopy: It is employed to label DNA within cells, allowing for the analysis of cell cycle and apoptosis.
Clinical Diagnostics: SYBR green I (chloride) is used in diagnostic assays to detect and quantify specific DNA sequences.
Mechanism of Action
SYBR green I (chloride) exerts its effects by binding to the minor groove of double-stranded DNA. The binding results in a significant increase in fluorescence due to the restriction of the dye’s intramolecular motions . The dye intercalates between the base pairs of the DNA helix, stabilizing the DNA-dye complex and enhancing its fluorescence properties .
Comparison with Similar Compounds
SYBR green I (chloride) is part of a family of cyanine dyes that includes similar compounds such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . Compared to these dyes, SYBR green I (chloride) is known for its high sensitivity and specificity in binding to double-stranded DNA, making it a preferred choice for applications requiring precise DNA quantification .
List of Similar Compounds
- PicoGreen
- SYBR Safe
- SYBR Gold
- Thiazole Orange
- Oxazole Yellow
SYBR green I (chloride) stands out due to its unique combination of high fluorescence enhancement upon DNA binding and its versatility in various molecular biology applications .
Properties
Molecular Formula |
C32H37ClN4S |
---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride |
InChI |
InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IHHRNZWXTFDDLM-UHFFFAOYSA-M |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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